molecular formula C17H18N2O3 B14450360 4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one CAS No. 74362-00-8

4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one

Cat. No.: B14450360
CAS No.: 74362-00-8
M. Wt: 298.34 g/mol
InChI Key: PILUKBWAIAZERI-UHFFFAOYSA-N
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Description

4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one is a synthetic organic compound that belongs to the class of nitroalkanes This compound is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a pentanone backbone, with a pyridinyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one typically involves multi-step organic reactions. One common method involves the nitration of a suitable precursor, followed by the introduction of the phenyl and pyridinyl groups through Friedel-Crafts acylation and subsequent functional group transformations. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and catalysts like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of nitroso or hydroxylamine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and pyridinyl groups may enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features but different biological activity.

    4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: A compound with a pyridinyl and phenyl group, used in medicinal chemistry.

Uniqueness

4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

74362-00-8

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

4-methyl-4-nitro-1-phenyl-3-pyridin-4-ylpentan-1-one

InChI

InChI=1S/C17H18N2O3/c1-17(2,19(21)22)15(13-8-10-18-11-9-13)12-16(20)14-6-4-3-5-7-14/h3-11,15H,12H2,1-2H3

InChI Key

PILUKBWAIAZERI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC(=O)C1=CC=CC=C1)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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